Lipophilicity Advantage Over 4-Phenoxy Analog
4-(2-Formylphenoxy)benzenesulfonamide exhibits a calculated LogP of 3.72, which is significantly higher than that of its non-formylated analog, 4-phenoxybenzenesulfonamide (calculated XLogP: 1.8) [1]. This represents a ~1.9 log unit increase, indicating a markedly greater lipophilicity for the target compound.
| Evidence Dimension | Lipophilicity (Calculated LogP) |
|---|---|
| Target Compound Data | LogP = 3.72 |
| Comparator Or Baseline | 4-Phenoxybenzenesulfonamide (CAS 123045-62-5), XLogP = 1.8 |
| Quantified Difference | +1.92 LogP units (approx. 83-fold increase in partition coefficient) |
| Conditions | Calculated values from authoritative databases and predictive models. |
Why This Matters
The higher LogP of 4-(2-Formylphenoxy)benzenesulfonamide suggests superior membrane permeability and blood-brain barrier penetration, which is a critical differentiator for applications in central nervous system drug discovery and intracellular target engagement.
- [1] CAS Common Chemistry. CAS Registry Number: 902837-00-7. 4-(2-Formylphenoxy)benzenesulfonamide. View Source
